![molecular formula C18H20KNO11S B561635 硫酸カリウム;[(2R,3S,4R,5R,6R)-5-アセトアミド-3,4-ジヒドロキシ-6-(4-メチル-2-オキソクロメン-7-イル)オキシオキサン-2-イル]メチル CAS No. 210357-37-2](/img/structure/B561635.png)
硫酸カリウム;[(2R,3S,4R,5R,6R)-5-アセトアミド-3,4-ジヒドロキシ-6-(4-メチル-2-オキソクロメン-7-イル)オキシオキサン-2-イル]メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium;[(2R,3S,4R,5R,6R)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate is a complex organic compound that features a unique combination of functional groups, including acetamido, dihydroxy, and sulfate groups
科学的研究の応用
Potassium;[(2R,3S,4R,5R,6R)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
生化学分析
Biochemical Properties
This compound is a fluorogenic substrate for assays of N-Acetyl-a-D-glucosaminidase . It interacts with the enzyme N-Acetyl-a-D-glucosaminidase, which cleaves the compound, releasing 4-methylumbelliferone . This reaction can be used to quantify the activity of N-Acetyl-a-D-glucosaminidase .
Cellular Effects
It is known that the compound can influence cell function through its interactions with enzymes such as N-Acetyl-a-D-glucosaminidase
Molecular Mechanism
The molecular mechanism of action of 4-Methylumbelliferyl2-acetamido-2-deoxy-a-D-glucopyranoside-6-O-sulfatepotassiumsalt involves its interaction with the enzyme N-Acetyl-a-D-glucosaminidase . The enzyme cleaves the compound, releasing 4-methylumbelliferone . This reaction can be used to quantify the activity of N-Acetyl-a-D-glucosaminidase .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl 6-Sulfo-2-acetamido-2-deoxy-a-D-glucopyranoside, Potassium Salt typically involves multiple steps, starting with the preparation of the core oxane structure. This is followed by the introduction of the acetamido and dihydroxy groups through selective functionalization reactions. The final step involves the sulfation of the hydroxyl groups to form the sulfate ester, which is then neutralized with potassium hydroxide to yield the potassium salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to facilitate the multi-step synthesis. The process may also involve purification steps such as crystallization and chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
Potassium;[(2R,3S,4R,5R,6R)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate can undergo various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form diketones or carboxylic acids.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The sulfate ester can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
作用機序
The mechanism of action of 4-Methylumbelliferyl 6-Sulfo-2-acetamido-2-deoxy-a-D-glucopyranoside, Potassium Salt involves its interaction with specific molecular targets and pathways. The acetamido group can interact with enzymes and receptors, modulating their activity. The sulfate ester can participate in ionic interactions, affecting cellular processes. These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory responses.
類似化合物との比較
Similar Compounds
- Potassium (2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-4-hydroxy-5-(((hydroxy(phosphonooxy)phosphoryl)oxy)methyl)tetrahydrofuran-3-olate dihydrate
- Alternanthin
Uniqueness
Potassium;[(2R,3S,4R,5R,6R)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate is unique due to its combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.
特性
IUPAC Name |
potassium;[(2R,3S,4R,5R,6R)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO11S.K/c1-8-5-14(21)29-12-6-10(3-4-11(8)12)28-18-15(19-9(2)20)17(23)16(22)13(30-18)7-27-31(24,25)26;/h3-6,13,15-18,22-23H,7H2,1-2H3,(H,19,20)(H,24,25,26);/q;+1/p-1/t13-,15-,16-,17-,18+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSZCFCWZWWIHC-FBFKMQNYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)[O-])O)O)NC(=O)C.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COS(=O)(=O)[O-])O)O)NC(=O)C.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20KNO11S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858118 |
Source


|
| Record name | Potassium 4-methyl-2-oxo-2H-1-benzopyran-7-yl 2-acetamido-2-deoxy-6-O-sulfonato-alpha-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210357-37-2 |
Source


|
| Record name | Potassium 4-methyl-2-oxo-2H-1-benzopyran-7-yl 2-acetamido-2-deoxy-6-O-sulfonato-alpha-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(pF)Phe4]nociceptin(1-13)NH2](/img/structure/B561552.png)
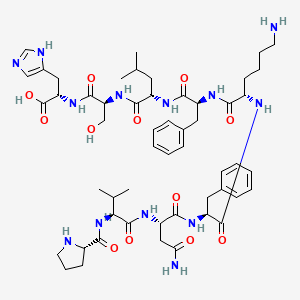
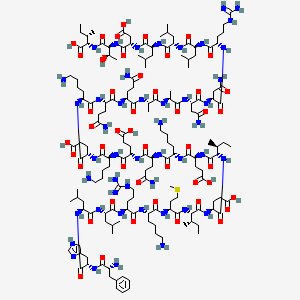
![[Ala11,D-Leu15]-Orexin B](/img/structure/B561557.png)
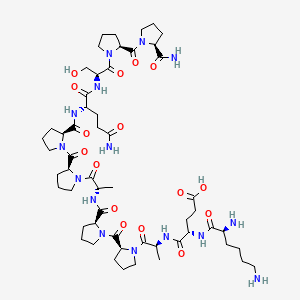

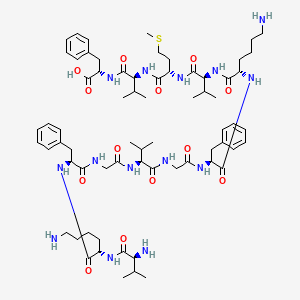

![L-Cysteine,L-cysteinyl-L-lysyl-L-phenylalanyl-L-phenylalanyl-D-tryptophyl-4-[[(1-methylethyl)amino]methyl]-L-phenylalanyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-, cyclic (111)-disulfide](/img/structure/B561565.png)

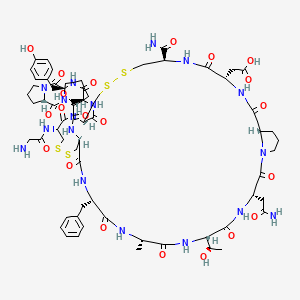
![d[Cha4]AVP](/img/structure/B561571.png)
![d[Leu4,Lys8]-VP](/img/structure/B561572.png)

